benzotriazol-1-yl N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzotriazol-1-yl N,N-dimethylcarbamate is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of a benzotriazole ring attached to a carbamate group, which is further linked to a dimethylamino moiety. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzotriazol-1-yl N,N-dimethylcarbamate typically involves the reaction of benzotriazole with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
Benzotriazole+N,N-dimethylcarbamoyl chloride→Benzotriazol-1-yl N,N-dimethylcarbamate
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzotriazol-1-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole ring can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water or aqueous acids/bases, the carbamate group can be hydrolyzed to yield benzotriazole and N,N-dimethylamine.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields benzotriazole and N,N-dimethylamine.
Scientific Research Applications
Benzotriazol-1-yl N,N-dimethylcarbamate has a wide range of applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as corrosion resistance and UV stability.
Mechanism of Action
The mechanism of action of benzotriazol-1-yl N,N-dimethylcarbamate involves its ability to act as a leaving group in substitution reactions. The benzotriazole ring stabilizes the transition state, facilitating the reaction. Additionally, the carbamate group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Benzotriazole: A parent compound with similar structural features but lacking the carbamate group.
N,N-Dimethylcarbamate: A simpler carbamate compound without the benzotriazole ring.
Benzimidazole: A structurally related compound with a fused benzene and imidazole ring system.
Uniqueness: Benzotriazol-1-yl N,N-dimethylcarbamate is unique due to the combination of the benzotriazole ring and the carbamate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
benzotriazol-1-yl N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-12(2)9(14)15-13-8-6-4-3-5-7(8)10-11-13/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQHOOMVABRSSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39968-13-3 |
Source
|
Record name | 1H-1,2,3-benzotriazol-1-yl N,N-dimethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.